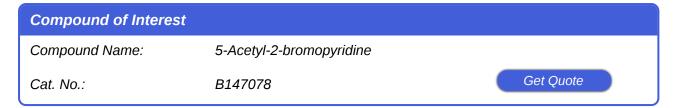


Spectroscopic Profile of 5-Acetyl-2-bromopyridine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Acetyl-2-bromopyridine** (IUPAC name: 1-(6-bromopyridin-3-yl)ethanone), a key building block in medicinal chemistry and organic synthesis. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The structural elucidation of **5-Acetyl-2-bromopyridine** is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables provide a detailed quantitative analysis of the compound's molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of **5-Acetyl-2-bromopyridine** exhibits characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the acetyl group.

Table 1: ¹H NMR Spectroscopic Data for **5-Acetyl-2-bromopyridine**



Chemical Shift (δ) ppm	Multiplicity	Assignment
8.93	d	H-6
8.16	dd	H-4
7.60	d	H-3
2.62	S	-СН3

Solvent: CDCl₃, Reference:

TMS (0 ppm)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

¹³C NMR spectroscopy is used to determine the number and chemical environment of the carbon atoms in a molecule. The proton-decoupled ¹³C NMR spectrum of **5-Acetyl-2-bromopyridine** shows seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Table 2: 13C NMR Spectroscopic Data for 5-Acetyl-2-bromopyridine

Chemical Shift (δ) ppm	Assignment	
195.9	C=O	
152.1	C-6	
142.1	C-2	
140.2	C-4	
132.8	C-5	
128.0	C-3	
26.7	-CH₃	
Solvent: CDCl ₃ , Reference: TMS (0 ppm)		

IR (Infrared) Spectroscopy Data



Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **5-Acetyl-2-bromopyridine** is characterized by a strong absorption band for the carbonyl group of the ketone.

Table 3: Key IR Absorption Bands for **5-Acetyl-2-bromopyridine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2925	Medium	Aliphatic C-H Stretch
~1685	Strong	C=O Stretch (Ketone)
~1570, ~1450	Medium-Strong	C=C Aromatic Ring Stretch
Sample preparation: ATR (Attenuated Total Reflectance)		

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Acetyl-2-bromopyridine**, the presence of a bromine atom results in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Table 4: Predicted Mass Spectrometry Data for 5-Acetyl-2-bromopyridine

m/z	Ion Formula	Description
199/201	[C7H6BrNO]+	Molecular Ion ([M]+)
184/186	[C ₆ H ₃ BrNO] ⁺	Loss of methyl radical (•CH ₃)
156/158	[C₅H₃BrN]+	Loss of acetyl radical (•COCH ₃)
Ionization method: Electron Ionization (EI)		



Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of 5-Acetyl-2-bromopyridine is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
- The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- ¹H NMR: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- ¹³C NMR: The carbon-13 NMR spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used, and a larger number of scans is typically required due to the low natural abundance of ¹³C.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

Sample Preparation: A small amount of the solid **5-Acetyl-2-bromopyridine** sample is placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

A background spectrum of the clean, empty ATR crystal is recorded.



- The sample is brought into firm contact with the crystal using a pressure clamp to ensure good optical contact.
- The sample spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹).
- The final absorbance spectrum is generated by ratioing the sample spectrum against the background spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

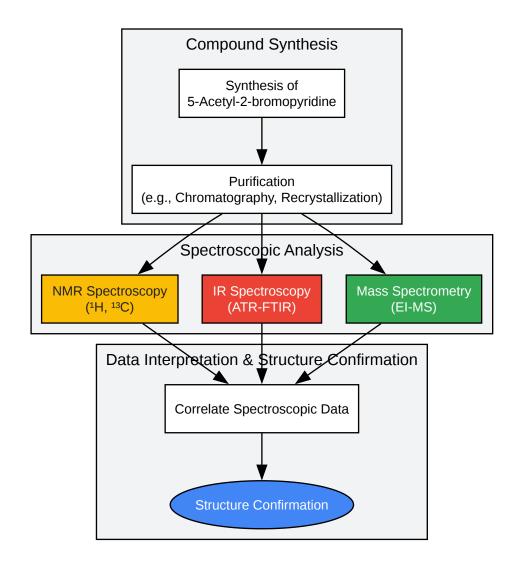
Data Acquisition:

- In the ion source, the vaporized sample molecules are bombarded with a beam of highenergy electrons (typically 70 eV).
- This causes ionization and fragmentation of the molecules.
- The resulting positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthetic organic compound like **5-Acetyl-2-bromopyridine**.





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Caption: Workflow for Spectroscopic Characterization.

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